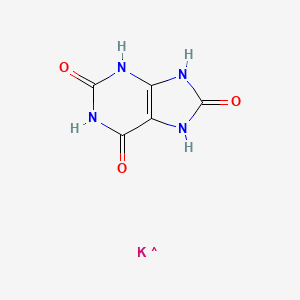
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-
概要
説明
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a bicyclic structure with a quinoxaline core, making it a significant molecule in medicinal chemistry due to its potential therapeutic applications .
準備方法
The synthesis of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the yield and selectivity. Industrial production methods may involve multi-step synthesis routes, including the protection and deprotection of functional groups to achieve the desired product .
化学反応の分析
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of d-amino acid oxidase (DAAO). By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, thereby modulating the levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of d-amino acid levels is implicated .
類似化合物との比較
Similar compounds to 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- include:
Quinoxaline-2,3-dione: Another member of the quinoxaline family with similar inhibitory activity against DAAO.
6-Azido-7-nitro-1,4-dihydro-2,3-quinoxalinedione: A derivative with different substituents that may exhibit varied biological activities.
2,3-Quinoxalinediol: A structurally related compound with hydroxyl groups instead of amino and methoxy groups.
The uniqueness of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
6-amino-7-methoxyquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-7-3-6-5(2-4(7)10)11-8(13)9(14)12-6/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMNOMFBHBSIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=O)C(=O)N=C2C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)



![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)



![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)

